molecular formula C18H17ClN4O2S B5019886 5-{6-[(2-chlorobenzyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide

5-{6-[(2-chlorobenzyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide

Cat. No. B5019886
M. Wt: 388.9 g/mol
InChI Key: UEUQGUUWSMSVEU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyridazine ring, a benzene ring, and a sulfonamide group. It also has a chlorobenzyl group and an amino group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific locations of these groups on the rings .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amino group might participate in nucleophilic substitution reactions, and the pyridazine ring might undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many sulfonamide compounds are used as antibiotics, where they inhibit the synthesis of folic acid in bacteria .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. Based on its components, it could potentially be irritating to the skin, eyes, and respiratory system .

properties

IUPAC Name

5-[6-[(2-chlorophenyl)methylamino]pyridazin-3-yl]-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S/c1-12-6-7-13(10-17(12)26(20,24)25)16-8-9-18(23-22-16)21-11-14-4-2-3-5-15(14)19/h2-10H,11H2,1H3,(H,21,23)(H2,20,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUQGUUWSMSVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)NCC3=CC=CC=C3Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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